molecular formula C10H9NO4 B15172018 (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-48-3

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B15172018
CAS No.: 918543-48-3
M. Wt: 207.18 g/mol
InChI Key: VEFFNECIDVRBTE-MRVPVSSYSA-N
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Description

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid is a chiral oxazolidine derivative This compound is notable for its unique structural features, which include an oxazolidine ring fused with a carboxylic acid group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylglycine derivative with an appropriate carbonyl compound, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidines, and substituted phenyl derivatives.

Scientific Research Applications

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereoselective processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group may also play a role in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: This compound has a similar oxazolidine ring structure but includes a hydroxy group and an oxathiolane ring.

    Spirocyclic oxindoles: These compounds share the oxazolidine ring but differ in their spirocyclic structure.

Uniqueness

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group

Properties

CAS No.

918543-48-3

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m1/s1

InChI Key

VEFFNECIDVRBTE-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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